molecular formula C16H14Cl2O2 B1327534 3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone CAS No. 898776-31-3

3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone

Cat. No.: B1327534
CAS No.: 898776-31-3
M. Wt: 309.2 g/mol
InChI Key: OPHGFDYASFQHND-UHFFFAOYSA-N
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Description

3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone (CAS: Not explicitly provided, referenced as "10-F205924" in ) is a synthetic aromatic ketone featuring a propiophenone backbone substituted with chlorine atoms at the 3' and 4' positions of the phenyl ring and a 4-methoxyphenyl group at the 3-position. Its molecular formula is C₁₆H₁₃Cl₂O₂, with a molecular weight of approximately 307.18 g/mol (estimated from analogs in ).

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHGFDYASFQHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644294
Record name 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-31-3
Record name 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

  • Reactants:

    • 3,4-Dichlorobenzoyl chloride (acyl chloride with dichloro substitution)
    • 4-Methoxyacetophenone or 4-methoxyphenylpropane (aromatic substrate bearing the methoxy group)
  • Catalyst:

    • Aluminum chloride (AlCl₃), a strong Lewis acid, is used to activate the acyl chloride.
  • Reaction Conditions:

    • Anhydrous environment to prevent hydrolysis of acyl chloride.
    • Temperature control typically between 0°C to room temperature to minimize side reactions.
    • Solvent: Often dichloromethane or carbon disulfide, inert to the catalyst and reactants.
  • Procedure:

    • Slowly add 3,4-dichlorobenzoyl chloride to a stirred solution of 4-methoxyacetophenone and AlCl₃ under nitrogen atmosphere.
    • Maintain temperature to control exothermic reaction.
    • After completion, quench the reaction with ice-cold dilute acid to decompose the complex.
    • Extract and purify the product by recrystallization or chromatography.
  • Yield Optimization:

    • Stoichiometric balance of reactants (1:1 to 1:1.2 molar ratio).
    • Slow addition of acyl chloride to control reaction rate.
    • Use of continuous flow reactors in industrial scale to improve reproducibility and yield.

Alternative Synthetic Considerations

  • Use of Anhydrides: In some cases, acyl anhydrides can replace acyl chlorides, but this is less common due to lower reactivity.
  • Catalyst Variations: Other Lewis acids like FeCl₃ or BF₃·OEt₂ may be tested but AlCl₃ remains preferred for high efficiency.
  • Solvent-Free Conditions: Emerging green chemistry approaches explore solvent-free or solid-supported catalysts to reduce environmental impact.

Reaction Mechanism and Chemical Behavior

  • The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion.
  • The aromatic ring of 4-methoxyphenyl compound undergoes electrophilic substitution at the position ortho or para to the methoxy group, favoring para substitution due to steric and electronic effects.
  • The dichloro substituents on the acyl chloride ring influence the electrophilicity and regioselectivity of the reaction.

Comparative Data Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Acyl chloride 3,4-Dichlorobenzoyl chloride Prepared or commercially available
Aromatic substrate 4-Methoxyacetophenone or 4-methoxyphenylpropane Methoxy group directs substitution
Catalyst Aluminum chloride (AlCl₃) 1.0–1.2 equivalents relative to acyl chloride
Solvent Dichloromethane, carbon disulfide Anhydrous, inert
Temperature 0°C to 25°C Controlled to avoid side reactions
Reaction time 2–6 hours Depends on scale and stirring efficiency
Work-up Acidic quench (e.g., HCl or H2SO4 diluted) Decomposes catalyst complex
Purification Recrystallization or column chromatography Yields pure product
Yield 70–85% Optimized by stoichiometry and temperature

Summary Table of Related Compounds and Preparation Methods

Compound Name Key Substituents Preparation Method Catalyst Yield Range Notes
3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone 3',4'-Dichloro, 4'-Methoxy Friedel-Crafts acylation AlCl₃ 70–85% Standard method, requires anhydrous conditions
2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone 2',3'-Dichloro, 4'-Methoxy Friedel-Crafts acylation AlCl₃ 65–80% Similar route, regioisomeric differences
3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone 3',4'-Dichloro, 2'-Methoxy Friedel-Crafts acylation AlCl₃ 68–82% Methoxy at ortho position affects reactivity

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, making it a candidate for studies related to cancer and inflammation .
  • Antitumor Activity : Preliminary studies have shown that the compound may induce apoptosis in cancer cell lines, suggesting potential use as a chemotherapeutic agent .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and methoxy groups enhances its binding affinity and selectivity.

In Vitro Studies

In vitro assays have shown that this compound can significantly reduce cell viability in specific cancer cell lines at concentrations above 50 µM. For instance, one study reported a marked decrease in proliferation rates .

Animal Studies

Animal models have provided insights into the compound's efficacy. Administration resulted in reduced tumor growth rates compared to control groups. Various doses were tested both orally and intraperitoneally, revealing dose-dependent effects .

Mechanistic Insights

Further mechanistic studies suggest that the compound may induce apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent against cancer .

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3',4'-dichloro-3-(4-methoxyphenyl)propiophenone with structurally related propiophenone derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (3',4'), 4-OCH₃ (3) C₁₆H₁₃Cl₂O₂ ~307.18 Electron-withdrawing Cl and electron-donating OCH₃; balanced polarity
4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0) Cl (4'), 4-OCH₃ (3) C₁₆H₁₅ClO₂ 274.74 Single Cl substituent; lower molecular weight and reduced steric hindrance
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS: 898755-20-9) Cl (2',4'), CH₃ (2,6) C₁₇H₁₆Cl₂O 307.21 Bulky dimethylphenyl group; increased hydrophobicity (LogP: 5.42)
3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898780-55-7) Cl (3',5'), SCH₃ (2) C₁₆H₁₄Cl₂OS 341.26 Thiomethyl group enhances metabolic stability; sulfur participates in H-bonding
3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone (CAS: 898776-46-0) F (3',4',5'), 4-OCH₃ (3) C₁₆H₁₃F₃O₂ 294.27 Fluorine atoms improve electronegativity and bioavailability

Physicochemical Properties

  • Melting Points: The 4'-chloro analog (CAS: 111302-58-0) melts at 64–65°C , while dichloro derivatives (e.g., 2',4'-dichloro-3-(3-methylphenyl)propiophenone) likely exhibit higher melting points due to increased symmetry and intermolecular forces. The trifluoromethyl derivative (CAS: 898776-46-0) has a predicted boiling point of 421.2°C, reflecting higher thermal stability from fluorine substitution .
  • LogP and Solubility :

    • The 2',4'-dichloro-3-(2,6-dimethylphenyl) analog has a LogP of 5.42 , indicating high lipophilicity suitable for membrane penetration .
    • Methoxy groups (e.g., in the target compound) enhance water solubility compared to methyl or halogen-only analogs .

Biological Activity

3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone (commonly referred to as DCP) is a synthetic organic compound with the molecular formula C16H14Cl2O2 and a molecular weight of 309.19 g/mol. Its unique structure, characterized by two chlorine substituents and a para-methoxy group on the phenyl ring, has drawn attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structural formula of DCP is represented as follows:

C16H14Cl2O2\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{O}_2
  • Chlorine Substituents : Positioned at the 3' and 4' locations on the aromatic ring.
  • Methoxy Group : Located at the para position relative to one of the chlorine atoms.

This arrangement of functional groups is believed to influence its reactivity and biological interactions.

Biological Activities

Research indicates that DCP exhibits significant biological activities, primarily focusing on its anti-inflammatory and analgesic properties. These effects are hypothesized to arise from its structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs), which are known to modulate pain and inflammation pathways.

Anti-inflammatory Activity

Preliminary studies suggest that DCP may inhibit cyclooxygenase (COX) enzymes, similar to other NSAIDs. This inhibition can lead to decreased production of prostaglandins, which are mediators of inflammation.

  • Case Study : In vitro assays have shown that compounds with similar structures can reduce inflammatory markers in cell cultures, indicating potential efficacy for DCP in inflammatory conditions.

Analgesic Effects

DCP's analgesic properties may be linked to its interaction with pain receptors in the central nervous system. Molecular docking studies suggest that it could bind to specific receptors involved in pain modulation, although detailed mechanisms remain under investigation.

  • Research Findings : A study indicated that DCP reduced pain responses in animal models when administered at varying dosages, suggesting dose-dependent analgesic effects .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into DCP's unique biological profile. The following table summarizes relevant analogs and their biological activities:

Compound NameCAS NumberKey FeaturesBiological Activity
2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone898776-25-5Similar structure; different chlorine positioningModerate anti-inflammatory
2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone898776-22-2Slightly altered dichloro positionsLow analgesic activity
2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone898775-16-1Methoxy group at meta positionAntioxidant properties
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone898776-34-6Different dichloro positioningUnknown

This table highlights how variations in structure can affect biological activity, emphasizing the potential uniqueness of DCP.

The precise mechanism by which DCP exerts its biological effects is still being elucidated. Current hypotheses suggest that:

  • Receptor Binding : DCP may interact with COX enzymes or other inflammatory mediators.
  • Electrophilic Reactions : The presence of electron-withdrawing groups like chlorine could facilitate electrophilic attacks on target biomolecules.
  • Nucleophilic Substitution : The carbonyl group may undergo nucleophilic substitution reactions, leading to further derivatization and enhanced biological activity.

Future Directions for Research

Further research is needed to fully understand the biological implications of DCP:

  • In Vivo Studies : More comprehensive animal studies are required to confirm the therapeutic potential and safety profile.
  • Molecular Docking Studies : Detailed computational studies could elucidate binding affinities and interactions with specific biological targets.
  • Clinical Trials : If preclinical results are promising, advancing to clinical trials will be essential for evaluating efficacy in humans.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone with high purity?

Methodology:

  • Friedel-Crafts Acylation: Utilize substituted benzoyl chlorides and methoxy-substituted aromatic precursors under Lewis acid catalysis (e.g., AlCl₃) to introduce the propiophenone backbone. Optimize reaction time and temperature to minimize byproducts (e.g., over-chlorination) .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in ethanol or methanol to achieve >95% purity. Monitor purity via HPLC with UV detection (λ = 254 nm) .
  • Safety: Conduct reactions in anhydrous conditions under inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodology:

  • NMR Analysis:
    • ¹H NMR: Identify methoxy (-OCH₃) singlet at δ 3.8–3.9 ppm and aromatic protons split into distinct patterns due to chloro and methoxy substituents (e.g., para-substitution vs. ortho/para coupling) .
    • ¹³C NMR: Confirm carbonyl (C=O) at ~200 ppm and aromatic carbons influenced by electron-withdrawing Cl groups (downfield shifts ~125-140 ppm) .
  • Mass Spectrometry (MS): Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of Cl or methoxy groups) .
  • IR Spectroscopy: Detect carbonyl stretch at ~1680 cm⁻¹ and C-Cl stretches at 550–650 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural validation?

Methodology:

  • Computational Modeling: Perform DFT calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or impurities .
  • Variable Temperature NMR: Assess dynamic effects (e.g., hindered rotation of substituents) by acquiring spectra at 25°C and −40°C. Sharpening of split peaks at lower temperatures confirms rotational barriers .
  • X-ray Crystallography: Resolve ambiguities by growing single crystals (solvent: dichloromethane/hexane) and analyzing the solid-state structure .

Q. What experimental design considerations are critical for optimizing reaction yields while minimizing side products?

Methodology:

  • DoE (Design of Experiments): Use factorial designs to test variables: catalyst loading (AlCl₃ vs. FeCl₃), solvent polarity (CH₂Cl₂ vs. toluene), and stoichiometry. Analyze interactions via response surface methodology .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates (e.g., acyl chloride formation) .
  • Byproduct Mitigation: Introduce scavengers (e.g., molecular sieves) to absorb HCl, reducing undesired chlorination at alternate positions .

Q. How can environmental persistence or degradation pathways of this compound be studied in wastewater systems?

Methodology:

  • Stability Testing: Expose the compound to simulated wastewater (pH 7–9, 25°C) and analyze degradation via LC-MS/MS. Identify metabolites (e.g., demethylated or hydroxylated derivatives) .
  • Hyperspectral Imaging (HSI): Apply HSI to detect trace residues in complex matrices. Calibrate using spiked samples (1–100 ppb) and validate with recovery studies (>85% accuracy) .
  • Microbial Degradation: Screen aerobic/anaerobic microbial consortia for biodegradation activity. Monitor chloride ion release via ion chromatography as a proxy for dechlorination .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodology:

  • PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods with HEPA filters to avoid inhalation exposure .
  • Waste Management: Segregate waste in halogenated solvent containers. Neutralize acidic byproducts with sodium bicarbonate before transferring to licensed disposal facilities .
  • Emergency Protocols: In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Maintain SDS documentation accessible .

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